molecular formula C20H23NO3S B2758991 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine CAS No. 1705662-71-0

3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine

Cat. No.: B2758991
CAS No.: 1705662-71-0
M. Wt: 357.47
InChI Key: DXHPLEWCEWDILX-UHFFFAOYSA-N
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Description

3-(Cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine (CAS 1705662-71-0) is a synthetically derived organic compound featuring a strained, four-membered azetidine ring core. This core is substituted at the 1-position with a naphthalene-1-carbonyl group and at the 3-position with a cyclohexanesulfonyl group, introducing significant steric bulk and distinct electronic properties . The compound has a molecular formula of C20H23NO3S and a molecular weight of 357.47 g/mol . Its synthesis, adapted from methods in patent literature, involves direct sulfonylation of the azetidine precursor with cyclohexanesulfonyl chloride under carefully controlled conditions to maximize yield and purity . This reagent is of particular interest in medicinal chemistry and drug discovery research. Compounds based on the azetidine scaffold and those containing cyclohexanesulfonyl groups have been investigated for their potential as GlyT1 inhibitors, a target for the treatment of central nervous system disorders such as schizophrenia . The structural features of this compound, including the sulfonyl group which can form strong interactions with enzyme active sites and the naphthalenyl group which can enhance binding affinity through π-π interactions, make it a valuable scaffold for exploring novel biological mechanisms . Available for research applications, this product is characterized by high purity (≥98.5% by HPLC) and is supplied with comprehensive analytical data . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-20(19-12-6-8-15-7-4-5-11-18(15)19)21-13-17(14-21)25(23,24)16-9-2-1-3-10-16/h4-8,11-12,16-17H,1-3,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPLEWCEWDILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Approaches to Azetidine Core Synthesis

Cyclization Methods for Azetidine Formation

Modern synthesis employs two primary strategies for constructing the azetidine ring:

Visible Light-Mediated Aza Paternò-Büchi Reaction

A breakthrough methodology utilizes visible light (450 nm) to drive intramolecular [2+2] cycloadditions between oxime ethers and alkenes. Key advantages include:

  • Mild conditions : Reactions proceed at ambient temperature without strong acids/bases
  • Diastereoselectivity : Up to 98:2 dr achieved through triplet energy transfer mechanisms
  • Functional group tolerance : Compatible with esters, sulfonamides, and heteroaromatic systems

Reaction parameters for optimal azetidine yield:

Parameter Optimal Value Effect on Yield
Light source 450 nm LEDs 98% vs 72% (blue)
Solvent Degassed DCM Prevents oxidation
Reaction time 30-180 min Substrate-dependent
Catalyst loading 2 mol% Ru(bpy)₃²⁺ Below 1%: <50% yield

This method has been successfully applied to synthesize analogs with varied C2 substituents, including aryl and branched alkyl groups.

Chiral tert-Butanesulfinamide Condensation

A three-step enantioselective approach developed by PMC researchers enables gram-scale production:

  • Condensation : 3-Chloropropanal + tert-butanesulfinamide → Iminium intermediate
  • Cyclization : Base-mediated ring closure (K₂CO₃, THF, 0°C)
  • Deprotection : HCl/MeOH removes sulfinyl group

Critical comparison of cyclization bases:

Base Temp (°C) Yield (%) ee (%)
K₂CO₃ 0 85 99
NaH -20 78 97
DBU RT 65 91

This method achieves 44% overall yield at 25g scale with single purification, demonstrating industrial viability.

Introduction of the cyclohexanesulfonyl group requires precise control to avoid N-sulfonation competing reactions. Two validated protocols emerge:

Direct Sulfonylation with Cyclohexanesulfonyl Chloride

Adapted from patent WO2016073420A1, this method employs:

  • Reagents : Cyclohexanesulfonyl chloride (1.2 eq), Et₃N (2.5 eq)
  • Solvent : Anhydrous DCM at -15°C
  • Reaction time : 4 hr under N₂ atmosphere

Key process metrics:

Parameter Value Impact
Temperature -15°C Minimizes diester formation
Base Et₃N vs iPr₂NEt 92% vs 88% yield
Stoichiometry 1.2 eq sulfonyl chloride Below 1 eq: <75% conversion

Sulfur Trioxide Complex Mediated Sulfonation

An alternative approach using SO₃·Py complex demonstrates advantages for acid-sensitive substrates:

  • Generate sulfonic acid in situ (SO₃·Py, DMF, 0°C)
  • Couple to azetidine via EDC/HOBt activation

Comparative analysis:

Method Yield (%) Purity (HPLC) Scale-up Feasibility
Sulfonyl chloride 92 98.5 Excellent
SO₃ complex 85 97.2 Moderate

Naphthalene-1-Carbonyl Installation via Friedel-Crafts Acylation

The final structural component is introduced through regioselective Friedel-Crafts chemistry:

Classical Lewis Acid Catalysis

Employing AlCl₃ (1.5 eq) in nitrobenzene solvent at 40°C achieves:

  • Reaction time : 8 hr
  • Yield : 78% (isolated)
  • Regioselectivity : >20:1 for 1-position over 2-naphthoyl

Flow Chemistry Adaptation

Recent advances implement continuous flow reactors to enhance safety and yield:

  • Conditions : Microreactor (0.5 mm ID), 100°C, 15 min residence time
  • Catalyst : Sc(OTf)₃ (0.2 eq)
  • Conversion : 95% (vs 78% batch)

Performance comparison:

Parameter Batch Mode Flow Mode
Temperature 40°C 100°C
Reaction time 8 hr 15 min
Catalyst loading 1.5 eq 0.2 eq
Energy input 38 kJ/mol 12 kJ/mol

Integrated Synthetic Routes and Process Optimization

Combining the above steps, two viable routes emerge:

Sequential Linear Synthesis

  • Azetidine formation (Visible light method) → 2. Sulfonylation → 3. Friedel-Crafts acylation

Overall yield: 68% (theoretical) vs 52% (actual)
Advantages : Stepwise purification, modular substrate variation
Limitations : Cumulative yield loss

Convergent Approach

Parallel synthesis of sulfonylated azetidine and naphthoyl chloride followed by coupling:

  • Coupling agent : HATU/DIEA in DMF
  • Yield : 89% final step
  • Total synthesis time : Reduced by 40% vs linear route

Analytical Characterization and Quality Control

Critical quality attributes for the target compound:

Parameter Specification Method
Purity ≥98.5% HPLC (USP)
Residual solvents <500 ppm total GC-MS
Sulfur content 8.92-9.08% Elemental analysis
Enantiomeric excess ≥99% ee Chiral SFC

Stability studies indicate:

  • Forced degradation : <2% decomposition after 48 hr (40°C/75% RH)
  • Photostability : Complies with ICH Q1B guidelines

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the naphthalenyl moiety, potentially converting it to an alcohol.

    Substitution: The azetidinyl ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can form strong interactions with active sites, while the naphthalenyl group can enhance binding affinity through π-π interactions. The azetidinyl ring provides structural rigidity, facilitating specific interactions with target molecules.

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency: Azetidine derivatives with smaller substituents (e.g., quinoline-5-amine or pyrazole ) achieve higher yields (73–96%) compared to bulkier analogs like the piperazine derivative in (20%) . This suggests steric hindrance from the cyclohexanesulfonyl and naphthalene groups in the target compound may reduce synthetic efficiency.

Structural Flexibility: The azetidine core accommodates diverse substituents, but larger groups (e.g., naphthalene-1-carbonyl) are more commonly attached to less strained systems like dihydroquinolinone or piperazine .

Electronic and Steric Effects: The electron-withdrawing sulfonyl group in the target compound may stabilize the azetidine ring against ring-opening reactions, a common issue in small heterocycles.

The naphthalene-1-carbonyl group in compound 84 also suggests relevance in drug design for aromatic interaction targets.

Biological Activity

3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine is a complex organic compound characterized by its unique structural features, including the cyclohexylsulfonyl, azetidinyl, and naphthalenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO3SC_{20}H_{23}NO_3S, with a molecular weight of approximately 357.47 g/mol. The compound's structure can be summarized as follows:

  • Azetidinyl Ring : A four-membered ring that contributes to the compound's rigidity.
  • Cyclohexanesulfonyl Group : Enhances solubility and may interact with various biological targets.
  • Naphthalene Carbonyl Group : Provides π-π stacking interactions which may enhance binding affinity to biological molecules.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidinyl Ring : Achieved through cyclization reactions with appropriate precursors.
  • Sulfonylation : The introduction of the cyclohexylsulfonyl group using cyclohexylsulfonyl chloride in the presence of a base.
  • Friedel-Crafts Acylation : Coupling the naphthalenyl group to the azetidinyl ring using naphthalen-1-ylmethanone and a Lewis acid catalyst such as aluminum chloride.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions at active sites, while the naphthalenyl moiety enhances binding through π-π interactions. The azetidinyl ring provides structural rigidity, facilitating specific interactions with target molecules.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit promising pharmacological properties, including:

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Cyclohexylsulfonyl)azetidin-1-yl)(phenyl)methanoneSimilar azetidinyl structureAntagonistic effects on chemokine receptors
3-(Cyclohexanesulfonyl)azetidin-1-yl)(benzyl)methanoneSimilar sulfonamide groupPotential anticancer properties

This table illustrates how variations in substituents can influence biological activity while retaining core structural elements.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are sparse, related research has highlighted its potential:

  • CCR3 Antagonism : A study demonstrating that structurally related compounds exhibit high potency in inhibiting CCR3-mediated pathways suggests that this compound may have similar effects .
  • GlyT1 Inhibition : Research into substituted azetidinones indicates that modifications can lead to significant inhibitory effects on glycine transporters, opening avenues for neurological applications .

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine?

  • Structural Features :

  • The compound comprises a four-membered azetidine ring, a cyclohexanesulfonyl group (providing sulfonamide functionality), and a naphthalene-1-carbonyl moiety (imparting aromatic and electronic effects) .
  • The sulfonyl group enables strong non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with biological targets, while the naphthalene group enhances hydrophobicity and π-π stacking potential .
    • Synthetic Routes :
StepReaction TypeReagents/ConditionsPurpose
1Azetidine ring formationCyclization of β-amino alcohols or alkylation of azetidine precursorsCore heterocycle synthesis
2SulfonylationCyclohexanesulfonyl chloride, base (e.g., triethylamine), anhydrous solvent (e.g., DCM)Introduction of sulfonyl group
3AcylationNaphthalene-1-carbonyl chloride, controlled temperature (0–5°C), inert atmosphereAttachment of naphthalene carbonyl

Q. How can researchers characterize the physicochemical properties of this compound?

  • Stability Studies :

  • Conduct accelerated stability testing under varying pH (2–12), temperatures (25–60°C), and light exposure to identify degradation pathways (e.g., hydrolysis of sulfonamide or acyl groups) .
    • Solubility and LogP :
  • Use shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) to determine partition coefficients and solubility .
    • Spectroscopic Analysis :
  • NMR : Confirm regiochemistry of sulfonylation (¹H/¹³C NMR) and azetidine ring conformation (2D NOESY) .
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation or acylation steps?

  • Parameter Optimization :

  • Temperature : Maintain ≤5°C during sulfonylation to suppress side reactions (e.g., over-sulfonylation) .
  • Base Selection : Use sterically hindered bases (e.g., DIPEA) to reduce nucleophilic interference .
    • In-Situ Monitoring :
  • Employ LC-MS or inline IR spectroscopy to track reaction progress and terminate at ~90% conversion to avoid impurities .

Q. What mechanistic hypotheses explain its biological activity, and how can they be validated?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Sulfonyl groups may bind catalytic residues (e.g., serine in proteases) via covalent or non-covalent interactions .
  • Receptor Antagonism : Naphthalene’s hydrophobicity could block hydrophobic pockets in targets like GPCRs or kinases .
    • Validation Strategies :
  • Mutagenesis Studies : Replace key residues (e.g., Ser195 in trypsin) to assess binding dependency .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified targets .

Q. How can stability challenges in biological assays (e.g., serum degradation) be mitigated?

  • Formulation Adjustments :

  • Add stabilizers (e.g., 1% BSA in PBS) to reduce non-specific protein binding .
    • Prodrug Design :
  • Mask sulfonamide with enzymatically cleavable groups (e.g., esterase-sensitive acetates) to enhance serum stability .

Q. How should contradictory data in cytotoxicity vs. antimicrobial activity be resolved?

  • Dose-Response Refinement :

  • Re-test in triplicate across narrower concentration ranges (e.g., 0.1–50 µM) to identify selective indices .
    • Off-Target Screening :
  • Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects (e.g., hERG inhibition) .

Q. What computational methods predict binding modes and guide structural optimization?

  • Molecular Docking :

  • Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for kinases) to prioritize substituents improving binding energy .
    • MD Simulations :
  • Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .

Q. What strategies improve selectivity for therapeutic targets while reducing toxicity?

  • SAR Studies :

  • Modify substituents:
  • Replace cyclohexane with smaller rings (e.g., cyclopentane) to reduce steric hindrance .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on naphthalene to enhance target affinity .
    • Metabolic Profiling :
  • Use human liver microsomes + LC-HRMS to identify toxic metabolites (e.g., reactive quinones from naphthalene oxidation) .

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